2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone typically involves a multi-step process. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates under mild reaction conditions. This method constructs C-N and C-S bonds simultaneously . Another approach involves a two-step one-pot reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and sodium benzenesulfinates . Reaction conditions are generally mild, making the processes efficient and practical for laboratory and industrial settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its anti-inflammatory and anti-cancer activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits anti-tuberculosis activity.
Uniqueness
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone stands out due to its unique combination of phenylthio and difluoroacetyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-15(17,21-11-6-2-1-3-7-11)14(20)12-10-18-13-8-4-5-9-19(12)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLTVWDMTVBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.